molecular formula C8H8N4O2 B1421036 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1248908-01-1

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1421036
M. Wt: 192.17 g/mol
InChI Key: KLQXHSATRKQXGH-UHFFFAOYSA-N
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Description

The compound “5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The compound also contains an oxadiazole ring and a cyclopropyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole and oxadiazole rings in separate steps, with the cyclopropyl group being introduced at an appropriate stage. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole and oxadiazole rings, both of which are heterocyclic aromatic rings, and the cyclopropyl group. The presence of these functional groups would influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, based on its structure, it could potentially participate in reactions typical of oxazoles, oxadiazoles, and cyclopropyl groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of the oxazole and oxadiazole rings in this compound would likely contribute to its aromaticity, stability, and reactivity. The cyclopropyl group could also influence these properties.


Scientific Research Applications

Anticancer Evaluation

1,3,4-Oxadiazole derivatives, a category to which 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine belongs, have been extensively studied for their potential anticancer activities. Research by Abdo and Kamel (2015) found that specific derivatives exhibited significant cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Abdo & Kamel, 2015).

Antimicrobial and Antioxidant Activities

Compounds similar to 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine have been evaluated for their antimicrobial and antioxidant properties. Saundane, Verma, and Katkar (2013) synthesized derivatives that demonstrated promising antibacterial and antifungal activities, as well as radical scavenging and ferric ion reduction capabilities (Saundane, Verma, & Katkar, 2013).

Heterocyclic Synthesis Applications

The 1,3,4-oxadiazole group is pivotal in the synthesis of various heterocyclic compounds. Paepke, Reinke, Peseke, and Vogel (2009) demonstrated the use of 1,3,4-oxadiazoles in synthesizing thiazoles and other heterocyclic derivatives, showcasing the chemical versatility and potential for diverse applications in chemistry and pharmacology (Paepke et al., 2009).

Antibacterial Properties

Research indicates that 1,3,4-oxadiazole derivatives possess notable antibacterial properties. Hui, Chu, Zhang, Wang, and Zhang (2002) synthesized derivatives containing a 5-methylisoxazole moiety, which showed significant antibacterial activity, underscoring the potential for developing new antibacterial agents (Hui et al., 2002).

Antibacterial and Antifungal Activities

1,3,4-Oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Sharma, Kumar, and Pathak (2014) synthesized novel derivatives that exhibited significant activities, pointing to their potential in treating infections (Sharma, Kumar, & Pathak, 2014).

Safety And Hazards

Without specific safety data or MSDS information for this compound, it’s not possible to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and mechanism of action if it’s of interest in the field of medicinal chemistry.


Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and research would be needed. If you have access to such information or resources, I would recommend consulting them for more information.


properties

IUPAC Name

5-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-8-11-10-7(13-8)5-3-6(14-12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXHSATRKQXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677747
Record name 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

CAS RN

1248908-01-1
Record name 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

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